Vincosamide
Overview
Description
Vincosamide is an indole alkaloid that has been isolated from various plant species, including Psychotria leiocarpa and Nauclea orientalis. It is a compound of interest due to its diverse biological activities, such as anti-inflammatory effects, cholinesterase inhibition, and potential anti-tumor properties . Vincosamide has been found in different parts of plants, with the highest amounts detected in the leaves and fruit pulp of field-grown Psychotria leiocarpa . Its accumulation in plants is influenced by factors such as plant age and light exposure .
Synthesis Analysis
The synthesis of vincosamide and its derivatives has been studied through detailed NMR analysis, which has helped determine the configuration of various carbon atoms and the solution conformation of the molecule . The stereochemical analysis of vincosamide has
Scientific Research Applications
Anti-Cancer Properties
- Vincosamide's Role in Hepatocellular Carcinoma : Vincosamide, first identified in Psychotria leiocarpa, shows promise as an anti-cancer agent, particularly against hepatocellular carcinoma (HCC). It inhibits proliferation, migration, invasion, and promotes apoptosis of HCC cells in a dose-dependent manner. Moreover, it disrupts mitochondrial morphology and suppresses growth in animal models. Molecular mechanisms involve activating caspase-3, promoting PTEN expression, and inhibiting the phosphorylation of AKT and mTOR. This suggests vincosamide's potential as a chemotherapy agent for HCC patients (Zhu et al., 2022).
Anti-Inflammatory and Anticholinesterase Effects
- Vincosamide in Reducing Inflammation : Extracts from Psychotria leiocarpa, containing vincosamide, have shown significant anti-inflammatory and anticholinesterase effects in rodents. This supports the traditional use of these species in folk medicine for inflammatory diseases. The compound also exhibits inhibitory effects on acetylcholinesterase in brain structures, with molecular docking simulations corroborating its activity (Formagio et al., 2019).
properties
IUPAC Name |
(1R,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRPLJCNRZUXLS-AZVRXDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2C[C@@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316670 | |
Record name | Vincoside lactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vincosamide | |
CAS RN |
23141-27-7 | |
Record name | Vincoside lactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23141-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vincoside lactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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